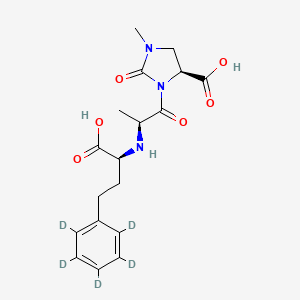
Imidaprilate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidaprilate-d5 involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Imidaprilate. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling efficiency of the final product. The production methods are designed to minimize impurities and optimize yield .
Chemical Reactions Analysis
Types of Reactions
Imidaprilate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce a deuterium-labeled reduced form of the compound .
Scientific Research Applications
Imidaprilate-d5 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in the study of reaction mechanisms and kinetics.
Biology: It is used to investigate the metabolic pathways and pharmacokinetics of angiotensin-converting enzyme inhibitors.
Medicine: It aids in the development of new therapeutic agents for hypertensive diseases.
Industry: It is utilized in the quality control and validation of pharmaceutical products
Mechanism of Action
Imidaprilate-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. This inhibition leads to a decrease in the conversion of angiotensin I to angiotensin II, resulting in vasodilation and reduced blood pressure. The molecular targets include the angiotensin-converting enzyme, and the pathways involved are primarily related to blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
Imidapril: The parent compound of Imidaprilate-d5, used as an antihypertensive agent.
Enalapril: Another angiotensin-converting enzyme inhibitor with similar applications.
Lisinopril: A widely used angiotensin-converting enzyme inhibitor for hypertension and heart failure.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This isotopic labeling provides valuable insights into the pharmacokinetics and metabolic pathways of angiotensin-converting enzyme inhibitors, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C18H23N3O6 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1/i3D,4D,5D,6D,7D |
InChI Key |
VFAVNRVDTAPBNR-QEIBJONOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O)[2H])[2H] |
Canonical SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















